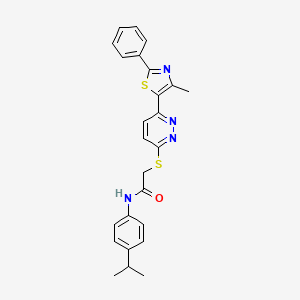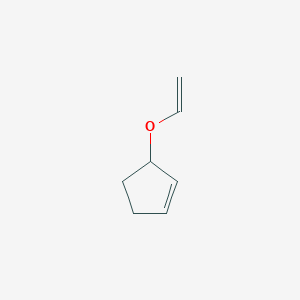
3-(Ethenyloxy)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethenyloxy)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with an ethenyloxy group. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenyloxy)cyclopent-1-ene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another approach involves the reaction of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to produce aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenyloxy)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-3-ene-1-carboxamides.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: Substitution reactions, such as the reaction with organocerium reagents, can produce aryl-substituted cycloalkenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triethylamine, MsCl, SOCl2, and DBU . Reaction conditions often involve room temperature and the use of ethanol as a solvent .
Major Products
Major products formed from these reactions include multifunctionalized cyclopent-3-ene-1-carboxamides and aryl-substituted cycloalkenes .
Scientific Research Applications
3-(Ethenyloxy)cyclopent-1-ene has several scientific research applications:
Medicine: Research into the compound’s biological activity could lead to the discovery of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethenyloxy)cyclopent-1-ene involves its reactivity with various reagents to form different products. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, the cycloaddition reaction with phenacylmalononitriles and o-hydroxychalcones involves the formation of multifunctionalized cyclopent-3-ene-1-carboxamides through a domino reaction mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Ethenyloxy)cyclopent-1-ene include:
Cyclopent-4-ene-1,3-diones: These compounds are important in the design of non-fullerene acceptors for organic bulk heterojunction solar cells.
Cyclopentadienes: These compounds are used in the synthesis of metallocenes, which are valuable catalysts in organic transformations.
Uniqueness
This compound is unique due to its ethenyloxy substitution, which imparts distinct reactivity and chemical properties compared to other cyclopentene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88739-04-2 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-ethenoxycyclopentene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h2-3,5,7H,1,4,6H2 |
InChI Key |
DIUKQPJVFWSJIP-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
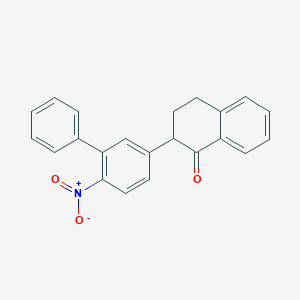
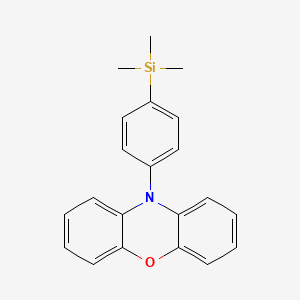
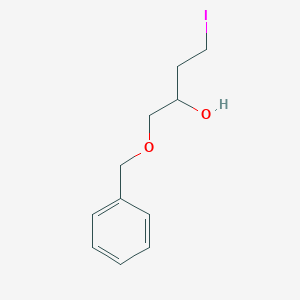
![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
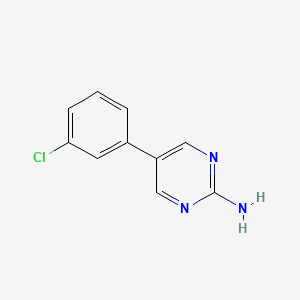
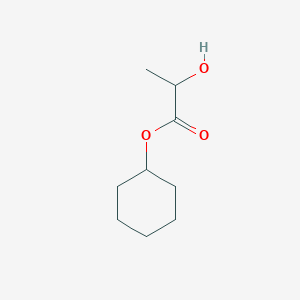
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)
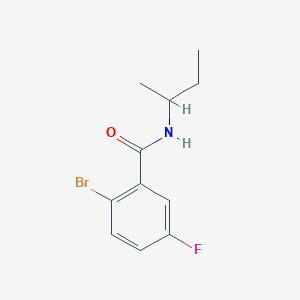
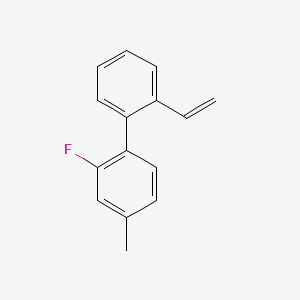
![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)
